molecular formula C18H17N3O4S B2363294 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone CAS No. 851802-44-3

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone

Cat. No.: B2363294
CAS No.: 851802-44-3
M. Wt: 371.41
InChI Key: RFINYZWFPWOQCG-UHFFFAOYSA-N
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Description

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone is a complex organic compound featuring a nitrobenzyl group, a thioether linkage, an imidazole ring, and a phenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nucleophilic substitution reaction between 4-nitrobenzyl chloride and a thiol derivative to form the thioether linkage. This intermediate is then reacted with an imidazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like m-chloroperbenzoic acid for oxidation, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the thioether linkage produces sulfoxides or sulfones .

Scientific Research Applications

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone involves its reduction under hypoxic conditions, which triggers the release of active metabolites. These metabolites can interact with molecular targets such as DNA or enzymes, leading to therapeutic effects. The nitro group plays a crucial role in this process, undergoing reduction to form reactive intermediates that can induce cytotoxicity in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a nitrobenzyl group, thioether linkage, and imidazole ring, which confer distinct chemical reactivity and potential therapeutic applications .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-17(12-25-16-4-2-1-3-5-16)20-11-10-19-18(20)26-13-14-6-8-15(9-7-14)21(23)24/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFINYZWFPWOQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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